molecular formula C14H15N3O2 B2396447 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime CAS No. 866157-16-6

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime

Cat. No. B2396447
CAS RN: 866157-16-6
M. Wt: 257.293
InChI Key: ALQZOXSNCLFPJW-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime, commonly known as PEP005, is a synthetic compound that has been of great interest to researchers due to its potential applications in scientific research. PEP005 is a member of the diterpene ester family, which are naturally occurring compounds that are found in various marine organisms. PEP005 has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of PEP005 is complex and involves a number of different pathways. PEP005 has been found to activate protein kinase C (PKC) isoforms, which are involved in a range of cellular processes. PEP005 has also been found to induce apoptosis, or programmed cell death, in cancer cells. The precise mechanisms by which PEP005 exerts its effects are still being investigated, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
PEP005 has a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. PEP005 has also been found to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases. Additionally, PEP005 has been shown to have anti-microbial activity against a range of pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

PEP005 has a number of advantages for use in lab experiments, including its high potency and selectivity against cancer cells. PEP005 is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, PEP005 has a number of limitations, including its potential toxicity and the need for careful handling and storage. Further research is needed to fully understand the safety profile of PEP005 and its potential limitations for use in lab experiments.

Future Directions

There are a number of future directions for research on PEP005, including its potential use in the development of new cancer therapies. Researchers are also investigating the potential use of PEP005 in the treatment of inflammatory diseases and infectious diseases. Further research is needed to fully understand the mechanisms of action of PEP005 and its potential applications in scientific research.

Synthesis Methods

PEP005 can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of a number of reagents and solvents, and requires careful monitoring and control of reaction conditions. The final product is purified through a series of chromatography steps to ensure its purity and quality.

Scientific Research Applications

PEP005 has been found to have a range of scientific research applications, including its use in cancer research. Studies have shown that PEP005 has potent anti-tumor activity against a range of cancer cell lines, including melanoma, breast cancer, and prostate cancer. PEP005 has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(Z)-N-ethoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-18-17-11(2)12-4-6-13(7-5-12)19-14-10-15-8-9-16-14/h4-10H,3H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQZOXSNCLFPJW-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C)C1=CC=C(C=C1)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C)\C1=CC=C(C=C1)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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